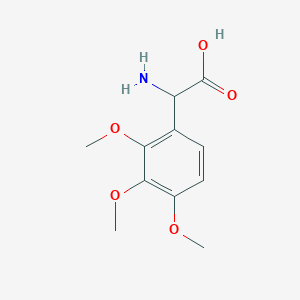

Amino-(2,3,4-trimethoxy-phenyl)-acetic acid

Descripción

Historical Context and Discovery

The development and characterization of this compound emerged from the broader historical trajectory of amino acid chemistry and aromatic substitution research that began in the nineteenth century. While the specific discovery date of this particular compound is not definitively documented in the available literature, its synthesis and characterization can be traced to the advancement of organic synthetic methodologies in the latter half of the twentieth century. The compound's development is intrinsically linked to the evolution of techniques for introducing amino functionality onto aromatic systems bearing multiple methoxy substituents, a challenging synthetic endeavor that required sophisticated approaches to achieve regioselective transformations.

The historical context of this compound is also connected to the broader research into trimethoxyphenyl derivatives, which gained prominence due to their occurrence in natural products and their demonstrated biological activities. The systematic study of compounds bearing the 2,3,4-trimethoxyphenyl motif evolved from investigations into related structural analogs, particularly those containing the 3,4,5-trimethoxyphenyl arrangement found in various bioactive natural products. This research trajectory provided the foundational knowledge and synthetic methodologies that eventually enabled the preparation and characterization of the 2,3,4-substituted analog.

The emergence of this compound as a compound of interest also reflects the historical development of amino acid chemistry beyond the twenty naturally occurring proteinogenic amino acids. Researchers began exploring non-natural amino acid analogs to expand the chemical space available for peptide synthesis and to investigate structure-activity relationships in biological systems. This compound represents part of this broader movement toward developing diverse amino acid building blocks with unique electronic and steric properties.

Nomenclature and Synonyms

This compound is known by several systematic and common names that reflect different aspects of its chemical structure and nomenclature conventions. The compound is officially designated by the International Union of Pure and Applied Chemistry nomenclature as 2-amino-2-(2,3,4-trimethoxyphenyl)acetic acid, which provides a clear description of its structural features. This naming convention explicitly indicates the position of the amino group on the second carbon of the acetic acid moiety and specifies the substitution pattern of the methoxy groups on the aromatic ring.

The Chemical Abstracts Service has assigned this compound the registry number 500696-02-6, which serves as a unique identifier in chemical databases and literature. Alternative designations include Benzeneacetic acid, α-amino-2,3,4-trimethoxy-, which follows the benzeneacetic acid naming system and emphasizes the relationship to the parent benzeneacetic acid structure. The compound is also referenced in some sources as 2-amino-2-(2,3,4-trimethoxyphenyl)acetic acid, providing yet another systematic approach to its nomenclature.

Additional synonyms found in chemical databases include various abbreviated forms and alternative systematic designations that emphasize different structural aspects of the molecule. The Medical Database Number MFCD02662399 provides another important identifier for this compound in pharmaceutical and chemical databases. The compound may also be encountered under trade names or catalog numbers specific to individual chemical suppliers, though these designations are typically not standardized across different vendors.

Relevance in Contemporary Chemical Research

This compound has emerged as a compound of significant interest in contemporary chemical research, primarily due to its utility as a versatile building block in synthetic organic chemistry and its potential applications in medicinal chemistry research. The compound's unique structural features, particularly the specific arrangement of methoxy substituents on the aromatic ring combined with the amino acid functionality, make it an attractive target for researchers investigating structure-activity relationships and developing new synthetic methodologies.

In the field of synthetic organic chemistry, this compound serves as an important intermediate for the construction of more complex molecular architectures. Research has demonstrated its utility in various coupling reactions and transformations that take advantage of both the amino acid functionality and the electron-rich aromatic system. The presence of the three methoxy groups creates a highly electron-rich aromatic environment that can participate in electrophilic aromatic substitution reactions under mild conditions, while the amino acid moiety provides opportunities for peptide coupling and other amide-forming reactions.

Contemporary research applications also extend to the development of novel therapeutic agents, where the compound functions as a key building block in the synthesis of bioactive molecules. The 2,3,4-trimethoxyphenyl motif has been incorporated into various drug discovery programs investigating compounds with potential anticancer, anti-inflammatory, and neuroprotective properties. The specific substitution pattern of this compound provides researchers with access to a distinct electronic environment compared to other trimethoxyphenyl isomers, potentially leading to unique biological activities.

The compound's relevance in contemporary research is further enhanced by advances in synthetic methodology that have made its preparation more accessible and efficient. Modern synthetic approaches have improved yields and reduced the number of synthetic steps required for its preparation, making it a more practical building block for researchers. These methodological advances have contributed to increased interest in exploring the compound's potential applications across diverse areas of chemical research.

| Research Application | Specific Use | Advantage |

|---|---|---|

| Synthetic Intermediate | Building block for complex molecules | Dual functionality (amino acid + aromatic) |

| Medicinal Chemistry | Drug discovery programs | Unique electronic properties |

| Methodology Development | Model compound for new reactions | Well-characterized structure |

| Structure-Activity Studies | Investigating substitution effects | Systematic variation possible |

The ongoing relevance of this compound in contemporary chemical research reflects broader trends toward the exploration of non-natural amino acids and the development of synthetic methodologies that can access complex, highly functionalized molecules efficiently. As synthetic chemistry continues to evolve toward more sustainable and efficient approaches, this compound serves as an important case study in the development of practical synthetic routes to valuable building blocks. The compound's continued presence in current literature demonstrates its enduring utility and suggests that it will remain an important component of the synthetic chemist's toolkit for the foreseeable future.

Propiedades

IUPAC Name |

2-amino-2-(2,3,4-trimethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5/c1-15-7-5-4-6(8(12)11(13)14)9(16-2)10(7)17-3/h4-5,8H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESILKOTGOKBNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(C(=O)O)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407698 | |

| Record name | AMINO-(2,3,4-TRIMETHOXY-PHENYL)-ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500696-02-6 | |

| Record name | AMINO-(2,3,4-TRIMETHOXY-PHENYL)-ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Materials and Initial Steps

- Starting material: p-nitrophenylacetonitrile or substituted nitrophenylacetonitriles.

- Reduction: Iron or zinc powder under acidic aqueous conditions reduces nitro groups to amino groups.

- Acetylation: Reaction with acetic anhydride protects amino groups.

- Nitration: Introduction of nitro groups at desired positions using nitric and sulfuric acid mixtures.

- Hydrolysis and Esterification: Conversion of nitriles or acids to esters or acids for better handling.

Deamination and Reduction

- Deamination steps remove unwanted amino groups or modify positions.

- Reduction steps convert nitro groups to amines, often using iron powder or zinc in acidic media.

- These steps are carefully controlled for temperature (0–95 °C) and reaction time (0.5–12 hours) to maximize selectivity.

Final Hydrolysis and Isolation

- Hydrolysis of esters to free acids using aqueous sodium hydroxide.

- Acidification to precipitate the amino acid.

- Filtration and drying yield the final Amino-(2,3,4-trimethoxy-phenyl)-acetic acid.

Example Yields and Purities

| Step | Yield (%) | Purity (%) | Conditions Summary |

|---|---|---|---|

| Reduction of nitrophenylacetonitrile | 85–96 | >95 | Acidic reflux with Fe/Zn powder, 90–95 °C |

| Acetylation | 90–95 | >95 | Room temperature, acetic anhydride |

| Nitration | 70–85 | >90 | Mixed acid nitration, 10–15 °C |

| Hydrolysis and esterification | 80–90 | >90 | Base hydrolysis, neutralization |

| Final amino acid isolation | 90–95 | >95 | Acidification, filtration |

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Reaction Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Microchannel reactor synthesis | 3,4,5-Trimethoxybenzaldehyde, TBAC, NaOH, chloroform, 30–70 °C | 2–15 min | 80–95 | 94–98.5 | Fast, scalable, high purity intermediates |

| Conversion of mandelic acid intermediate | Sodium iodide, trimethylchlorosilane, DMF/DMSO, 50 °C | ~5.5 min | 90–91 | 97 | Efficient conversion to phenylacetic acid |

| Classical multi-step synthesis | p-nitrophenylacetonitrile, Fe/Zn, acetic anhydride, nitrating mixture | Hours | 70–96 | >90 | Suitable for amino group introduction |

Research Findings and Practical Considerations

- The microchannel reactor method offers superior control over reaction parameters, leading to improved yields and product purities compared to batch processes.

- The use of phase transfer catalysts and micro-mixing enhances reaction efficiency in the synthesis of trimethoxyphenyl acetic acid intermediates.

- Classical methods, while longer and more complex, provide versatile routes to amino-substituted phenylacetic acids starting from readily available nitro precursors.

- Safety and environmental considerations favor microreactor technology due to lower solvent volumes and better heat management.

- Purification steps such as crystallization at low temperatures and washing with solvents like dichloromethane and sodium bicarbonate solutions are critical to achieving high purity.

Análisis De Reacciones Químicas

Types of Reactions

Amino-(2,3,4-trimethoxy-phenyl)-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the amino group to a hydroxylamine or a hydroxyl group.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon is commonly used for reduction reactions.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are used for substitution reactions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroxylamine and hydroxyl derivatives.

Substitution: Various substituted phenylacetic acids.

Aplicaciones Científicas De Investigación

Amino-(2,3,4-trimethoxy-phenyl)-acetic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of Amino-(2,3,4-trimethoxy-phenyl)-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares Amino-(2,3,4-trimethoxy-phenyl)-acetic acid with structurally or functionally related compounds, focusing on substitutions, bioactivity, synthesis, and structure-activity relationships (SAR).

Structural Analogs and Substitution Patterns

Pharmacological Activities

- Enzyme Inhibition: 3,4,5-Trimethoxy-4'-methylthiostilbene inhibits P450 1A1/1B1 with IC₅₀ values in the nanomolar range, attributed to methoxy groups enhancing π-π stacking in enzyme active sites . Amino-(2-chloro-phenyl)-acetic acid derivatives are intermediates in synthesizing HDAC inhibitors, where chloro/methoxy groups optimize binding to zinc ions in HDACs .

- Anticancer Activity :

- Antinociceptive Effects: 3,4,3′-Trimethoxy flavellagic acid reduces acetic acid-induced abdominal constrictions in mice (ID₅₀ = 1.3 mg/kg), outperforming standard analgesics like aspirin .

Physicochemical and SAR Insights

- Lipophilicity : Methoxy groups increase logP compared to chloro or fluoro substituents, enhancing blood-brain barrier penetration. For example:

- Positional Effects :

Data Tables

Table 1: Bioactivity Comparison

Actividad Biológica

Amino-(2,3,4-trimethoxy-phenyl)-acetic acid (ATMPA) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₅NO₅

- CAS Number : 500696-02-6

- Structure : The compound features an amino group attached to a phenyl ring that is further substituted with three methoxy groups at positions 2, 3, and 4.

ATMPA exhibits its biological effects primarily through interactions with specific molecular targets such as enzymes and receptors. Its mechanism includes:

- Enzyme Inhibition : ATMPA can inhibit enzyme activity by binding to active or allosteric sites, thereby altering the enzyme's function.

- Receptor Interaction : The compound modulates signal transduction pathways by interacting with cell surface receptors, influencing cellular responses.

Anticancer Properties

Research indicates that ATMPA may possess anticancer activities. For instance:

- Cytotoxicity Testing : In studies involving various cancer cell lines such as HeLa and MCF-7, ATMPA demonstrated significant cytotoxic effects. The compound's IC₅₀ values ranged from 1.38 µM to 3.21 µM, indicating potent activity against these cell lines .

Apoptosis Induction

ATMPA has been shown to induce apoptosis in cancer cells through multiple mechanisms:

- Mitochondrial Membrane Potential (MMP) : Treatment with ATMPA resulted in a significant decrease in MMP, indicating the initiation of apoptosis .

- Cell Cycle Arrest : Flow cytometry analysis revealed that ATMPA caused cell cycle disturbance at the G2/M phase, leading to increased early and late apoptosis rates .

Case Studies and Research Findings

- Study on HepG2 Cells : A study demonstrated that ATMPA significantly reduced MMP and increased levels of pro-apoptotic proteins (p53 and Bax) while decreasing anti-apoptotic proteins (Bcl-2). This suggests that ATMPA promotes apoptosis via intrinsic pathways .

- Comparison with Similar Compounds : In comparative studies with other trimethoxyphenyl derivatives, ATMPA exhibited superior inhibitory potency against certain enzymes, highlighting its unique structural advantages in biological applications .

Applications in Medicine

Due to its biological activities, ATMPA is being investigated for potential therapeutic applications:

- Anti-inflammatory Effects : Preliminary studies suggest that ATMPA may also have anti-inflammatory properties, although more research is needed to confirm these effects.

- Pharmaceutical Development : The compound serves as a valuable building block for synthesizing more complex organic molecules used in drug development.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Amino-(2,3,4-trimethoxy-phenyl)-acetic acid to improve yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For example:

- Reagent Selection : Use lithium aluminum hydride (LiAlH₄) for selective reduction of intermediate ketones, as demonstrated in analogous trimethoxyphenyl acetic acid derivatives .

- Solvent Systems : Polar aprotic solvents (e.g., DMF or THF) under inert atmospheres reduce side reactions, particularly for protecting-group chemistry involving methoxy substituents .

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) effectively isolates the compound from byproducts like ethyl 2-oxo-2-(2,3,4-trimethoxyphenyl)acetate .

Q. What spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm methoxy group positions (δ 3.7–3.9 ppm for OCH₃) and the acetic acid backbone (δ 4.1–4.3 ppm for CH₂) .

- X-ray Crystallography : Resolves spatial arrangement, particularly the dihedral angle between the phenyl ring and acetic acid moiety (~21°–25° in related compounds) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~268.1 g/mol) and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary screening of bioactivity in this compound?

- Methodological Answer :

- Antiproliferative Assays : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM, with IC₅₀ calculations .

- Antioxidant Testing : DPPH radical scavenging assays compare activity to ascorbic acid controls .

- Enzyme Inhibition : Fluorometric assays for kinases or hydrolases, given structural similarity to bioactive trimethoxyphenyl derivatives .

Advanced Research Questions

Q. How do substitution patterns (e.g., 2,3,4- vs. 3,4,5-trimethoxy) influence the compound’s bioactivity and stability?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs (e.g., 3,4,5-trimethoxy-phenyl acetic acid) and compare cytotoxicity profiles. For example, 2,3,4-substitution enhances metabolic stability due to reduced steric hindrance compared to 3,4,5-isomers .

- Computational Modeling : Density Functional Theory (DFT) predicts electron distribution; the 2,3,4-trimethoxy group increases electrophilicity at the acetic acid moiety, favoring nucleophilic interactions .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rodent serum) and tissue distribution via LC-MS/MS. Poor oral bioavailability in vivo may explain discrepancies .

- Metabolite Identification : Incubate the compound with liver microsomes to identify phase I/II metabolites (e.g., demethylation or glucuronidation) that alter activity .

Q. How can computational tools predict synthetic routes for novel derivatives of this compound?

- Methodological Answer :

- Retrosynthesis Algorithms : Use AI-driven platforms (e.g., Pistachio, Reaxys) to propose one-step routes. For example, coupling 2,3,4-trimethoxybenzaldehyde with glycine derivatives via Strecker synthesis .

- Feasibility Scoring : Prioritize routes with minimal steps, high atom economy (>70%), and compatibility with methoxy-sensitive reagents .

Q. What experimental evidence supports the role of π-π stacking in the compound’s crystalline structure?

- Methodological Answer :

- X-ray Diffraction : Crystal packing analysis reveals π-π interactions between aromatic rings (distance: 3.5–4.0 Å) and hydrogen bonding (O–H···O) involving the acetic acid group .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) shows melting points consistent with stabilized crystal lattices (70–73°C for related compounds) .

Q. What are the limitations of using this compound in in vivo studies, and how can they be mitigated?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.